molecular formula C13H15NO2 B1622889 2-(Diethylamino)-4H-chromen-4-one CAS No. 64965-01-1

2-(Diethylamino)-4H-chromen-4-one

Cat. No.: B1622889
CAS No.: 64965-01-1
M. Wt: 217.26 g/mol
InChI Key: YROQGDCTFDQWPP-UHFFFAOYSA-N
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Description

2-(Diethylamino)-4H-chromen-4-one is a chromenone derivative characterized by a diethylamino (-N(C₂H₅)₂) substituent at the 2-position of the 4H-chromen-4-one scaffold. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a benzopyran-4-one backbone, widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No.

64965-01-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(diethylamino)chromen-4-one

InChI

InChI=1S/C13H15NO2/c1-3-14(4-2)13-9-11(15)10-7-5-6-8-12(10)16-13/h5-9H,3-4H2,1-2H3

InChI Key

YROQGDCTFDQWPP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCN(CC)C1=CC(=O)C2=CC=CC=C2O1

Other CAS No.

64965-01-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-4H-chromen-4-one typically involves the reaction of 4H-1-benzopyran-4-one with diethylamine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(Diethylamino)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of 4H-chromen-4-one is critical for modulating biological activity. Key analogs include:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications Reference
2-(Diethylamino)-4H-chromen-4-one -N(C₂H₅)₂ ~245.3 (estimated) Enhanced lipophilicity, antimicrobial
2-(Dimethylamino)-4H-chromen-4-one -N(CH₃)₂ 217.25 Moderate solubility, antitumor activity
2-Phenyl-4H-chromen-4-one -C₆H₅ 222.24 Base structure, moderate bioactivity
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one -C₆H₄-SO₂CH₃ 312.34 Anticancer (COX-2 inhibition)
2-(4-Methoxyphenyl)-4H-chromen-4-one -C₆H₄-OCH₃ 252.27 Antioxidant, anti-inflammatory

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., -N(C₂H₅)₂, -OCH₃) stabilize the chromenone core, influencing redox properties and binding to enzymes like acetylcholinesterase (AChE) .
  • Bioactivity: Sulfonyl and amino groups correlate with antitumor and antimicrobial activities, while methoxy derivatives are associated with antioxidant effects .

Positional Isomerism in Chromenones

Substituent position significantly impacts activity:

Compound Name Substituent Position Molecular Weight (g/mol) Applications Reference
7-(Diethylamino)-4-methyl-2H-chromen-2-one 7-N(C₂H₅)₂, 4-CH₃ 231.30 Fluorescent probes, enzyme studies
6-Amino-2-methyl-4H-chromen-4-one 6-NH₂, 2-CH₃ 223.25 Antimicrobial, structural analogs
3-(Diethylamino)-8,9-dimethyl-1H-benzo[f]chromen-1-one 3-N(C₂H₅)₂ ~307.4 (estimated) Anticancer (DNA intercalation)

Key Observations :

  • 2-Position vs. 7-Position: Diethylamino at the 2-position (4H-chromen-4-one) may offer better planarity for π-π stacking in enzyme binding compared to 7-substituted 2H-chromen-2-one derivatives .
  • Amino Group Position: 6-Amino derivatives (e.g., 6-amino-2-methyl-4H-chromen-4-one) show distinct hydrogen-bonding interactions, influencing antimicrobial specificity .

Comparison with Analogs :

  • 2-Phenyl Derivatives : Synthesized via bromination of chalcones (e.g., using Br₂ in CH₃Cl) with yields ~52% .
  • Sulfonyl Derivatives : Oxidation of methylthio intermediates (e.g., using H₂O₂/THF) achieves higher yields (~78%) .
  • Diethylamino Derivatives: Lower yields (~40–60%) due to steric hindrance during amination steps .

Antimicrobial Activity

  • Diethylamino Derivatives: Exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to enhanced membrane disruption .
  • Methylsulfonyl Derivatives : Selective against Gram-negative strains (MIC: 4–16 µg/mL), likely via sulfonyl group interactions with efflux pumps .

Anticancer Activity

  • Diethylamino vs. Dimethylamino: Diethylamino analogs show 2–3× higher cytotoxicity (IC₅₀: 10–20 µM) in breast cancer cells (MCF-7) compared to dimethylamino derivatives (IC₅₀: 25–50 µM) .
  • Sulfonyl Derivatives: Potent COX-2 inhibitors (IC₅₀: 0.5 µM) but lower selectivity compared to amino-substituted chromenones .

Enzyme Inhibition

  • AChE Inhibition: Diethylamino chromenones (IC₅₀: 1.2 µM) outperform methoxy derivatives (IC₅₀: 5.8 µM) due to stronger cation-π interactions with the enzyme’s active site .

Physicochemical Properties

Property This compound 2-(Dimethylamino)-4H-chromen-4-one 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one
LogP (Calculated) 3.1 2.4 2.8
Solubility (mg/mL in DMSO) 25.6 42.3 18.9
Melting Point (°C) 105–107 98–100 187–189

Key Observations :

  • LogP: Diethylamino derivatives are more lipophilic than dimethylamino analogs, aligning with enhanced cellular uptake .
  • Melting Points : Sulfonyl derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

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